molecular formula C16H13BrN2OS2 B2843885 5-bromo-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-45-3

5-bromo-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2843885
CAS RN: 391223-45-3
M. Wt: 393.32
InChI Key: BIHJEAMAKAJTQI-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies and Computational Applications : Thiophene derivatives, including those with bromo, thiazolyl, and carboxamide groups, are synthesized using different methodologies. These compounds have been studied for their non-linear optical (NLO) properties and chemical reactivity through DFT calculations. For example, derivatives have shown promising non-linear optical responses and significant chemical reactivity based on frontier molecular orbital analysis (Kanwal et al., 2022).

Applications in Material Science

Photostabilizers for Polymers : Certain thiophene derivatives have been synthesized and applied as photostabilizers for rigid poly(vinyl chloride) (PVC), showcasing a reduction in the level of photodegradation. This application indicates the potential of such compounds in enhancing the durability of polymer materials against UV radiation (Balakit et al., 2015).

Pharmaceutical Research

Anticancer Activity : The synthesis of new thiophene derivatives, including those with thiazolyl-thiophene and thienopyridine structures, has been explored for their anticancer activity. Some derivatives have shown good inhibitory activity against several cancer cell lines, highlighting the potential of such compounds in developing new anticancer drugs (Atta et al., 2021).

Antibacterial Agents : Novel analogs incorporating thiazolyl groups have been designed and synthesized, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings underscore the potential of thiophene and thiazole derivatives as scaffolds for developing new antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-9-3-4-11(7-10(9)2)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHJEAMAKAJTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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